![molecular formula C11H16ClN3 B1467873 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine CAS No. 1247390-56-2](/img/structure/B1467873.png)
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
Pyrimidines, including CDMP, can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Another method involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for example, has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of CDMP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a 3,5-dimethylpiperidin-1-yl group attached to the 6-position of the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including CDMP, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions . In addition, they can undergo regioselective reactions with carbonyl compounds and amidines .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Applications
Pyrimidine derivatives have shown promising results in cancer treatment . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Antifungal Applications
New pyrimidine derivatives have been synthesized and their antifungal activities have been evaluated in vitro against fourteen phytopathogenic fungi . The results indicated that most of the synthesized compounds possessed fungicidal activities .
Synthesis of Novel Anti-Inflammatory Agents
Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Development of Selective Anticancer Agents
The structure-activity relationships and synthetic pathways used for constructing pyrimidine scaffolds can assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
Development of Fungicidal Agents
The synthesis of new pyrimidine derivatives and their evaluation against phytopathogenic fungi provide a basis for the development of potent fungicidal agents .
Mechanism of Action
While the specific mechanism of action for CDMP is not mentioned in the search results, pyrimidine derivatives in general have been found to exert their pharmacological effects through various mechanisms. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRDMIKFRKYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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